Reduced Topological Polar Surface Area (TPSA) Relative to LY2934747 Confers Differential Physicochemical Properties
The target compound exhibits a computed TPSA of 54.37 Ų, which is 46.25 Ų lower than the TPSA of its closest spirocyclic comparator, LY2934747 (100.62 Ų). This 46% reduction in polar surface area is accompanied by a LogP shift from -0.1008 (LY2934747) to +0.6862 (target), a ΔLogP of +0.787 units . The difference arises from the replacement of the 4-amino group and the second carboxylic acid in LY2934747 with a 4-oxo group, reducing H-bond donor count from 3 to 1 and H-bond acceptor count from 3 to 2 .
| Evidence Dimension | Computed TPSA and cLogP (Leyan vendor datasheets, identical computational method) |
|---|---|
| Target Compound Data | TPSA 54.37 Ų; LogP 0.6862; H_Acceptors 2; H_Donors 1; Rotatable_Bonds 1 |
| Comparator Or Baseline | LY2934747 (CAS 1448707-43-4): TPSA 100.62 Ų; LogP -0.1008; H_Acceptors 3; H_Donors 3; Rotatable_Bonds 2 |
| Quantified Difference | ΔTPSA = -46.25 Ų (-46.0%); ΔLogP = +0.787; ΔH_Donors = -2; ΔH_Acceptors = -1; ΔRotatable_Bonds = -1 |
| Conditions | Computed molecular descriptors from vendor technical datasheets (Leyan); identical calculation methodology applied to both compounds. |
Why This Matters
The lower TPSA and higher LogP of the target compound predict greater membrane permeability and altered chromatographic retention compared to LY2934747, making it a more suitable intermediate for lipophilic derivatization sequences where the polar di-acid analog would require protection/deprotection steps.
